(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)
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Overview
Description
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it highly valuable in coordination chemistry and catalysis. This compound is particularly noted for its steric and electronic properties, which can be fine-tuned for specific applications in homogeneous catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of chlorophosphines with dilithiated reagents. For instance, a common method includes the reaction of chlorodiisopropylphosphine with a dilithiated biphenyl derivative under inert conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to maintain the purity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(dicyclohexylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base and a suitable leaving group .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes when used as ligands in coordination chemistry .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a ligand in homogeneous catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine
For example, its ability to form stable complexes with metals could be leveraged in the development of metal-based drugs .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis helps in the efficient production of various chemical intermediates .
Mechanism of Action
The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(dicyclohexylphosphine) exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium and platinum, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
Uniqueness
What sets ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(dicyclohexylphosphine) apart from these similar compounds is its unique steric and electronic properties. The tetramethyl-substituted bibenzo[d][1,3]dioxole backbone provides a distinct spatial arrangement that can influence the reactivity and selectivity of the metal center it coordinates with .
Properties
Molecular Formula |
C42H60O4P2 |
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Molecular Weight |
690.9 g/mol |
IUPAC Name |
dicyclohexyl-[4-(5-dicyclohexylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C42H60O4P2/c1-41(2)43-33-25-27-35(47(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37(39(33)45-41)38-36(28-26-34-40(38)46-42(3,4)44-34)48(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h25-32H,5-24H2,1-4H3 |
InChI Key |
AUOPIEOHHWJBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=C(C=C2)P(C3CCCCC3)C4CCCCC4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7CCCCC7)C8CCCCC8)C |
Origin of Product |
United States |
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